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molecular formula C10H12O3S B1324129 Ethyl 4-oxo-4-(3-thienyl)butyrate CAS No. 473693-79-7

Ethyl 4-oxo-4-(3-thienyl)butyrate

Cat. No. B1324129
M. Wt: 212.27 g/mol
InChI Key: UJOHAAXPWQOPDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07759373B2

Procedure details

Under argon atmosphere, a mixture of succinic acid monoethyl ester monochloride (2.0 g), tributyl(3-thienyl) tin (5.44 g) and bis (triphenylphosphine) palladium chloride (853 mg) in dioxane (40 ml) was refluxed for 3 hours. After cooling, to the residue was added a saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate and the solvent was removed under reduced pressure. The resulting residue was purified by silica gel column chromatography (solvent: hexane:ethyl acetate=6:1), and recrystallized from ethyl acetate-hexane to obtain ethyl 4-(3-thienyl)-4-oxobutyrate (1.4 g) as pale yellowish powder.
Name
succinic acid monoethyl ester monochloride
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.44 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
bis (triphenylphosphine) palladium chloride
Quantity
853 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[CH2:2]([O:4][C:5](=[O:11])[CH2:6][CH2:7][C:8]([OH:10])=O)[CH3:3].C([Sn](CCCC)(CCCC)[C:17]1[CH:21]=[CH:20][S:19][CH:18]=1)CCC.C(=O)([O-])O.[Na+]>O1CCOCC1.[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[S:19]1[CH:20]=[CH:21][C:17]([C:8](=[O:10])[CH2:7][CH2:6][C:5]([O:4][CH2:2][CH3:3])=[O:11])=[CH:18]1 |f:0.1,3.4,6.7.8|

Inputs

Step One
Name
succinic acid monoethyl ester monochloride
Quantity
2 g
Type
reactant
Smiles
[Cl-].C(C)OC(CCC(=O)O)=O
Name
Quantity
5.44 g
Type
reactant
Smiles
C(CCC)[Sn](C1=CSC=C1)(CCCC)CCCC
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1
Name
bis (triphenylphosphine) palladium chloride
Quantity
853 mg
Type
catalyst
Smiles
[Pd](Cl)Cl.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling, to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (solvent: hexane:ethyl acetate=6:1)
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate-hexane

Outcomes

Product
Name
Type
product
Smiles
S1C=C(C=C1)C(CCC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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